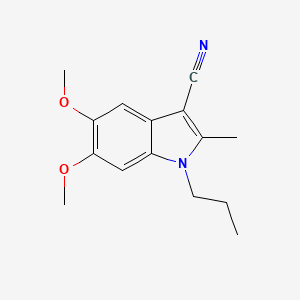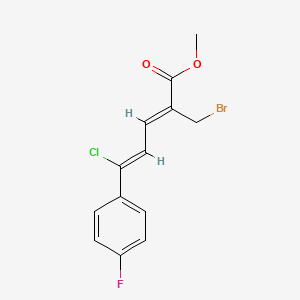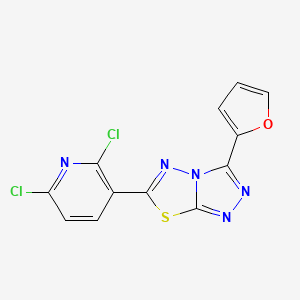
C23H24Cl2N4O2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-(2,4-diclorofenil)-5-(4-metoxifenil)-4-metil-N-(1-piperidinil)-1H-pirazol-3-carboxamida implica varios pasos:
Formación del anillo de pirazol: Esto se logra típicamente haciendo reaccionar un derivado de hidrazina con un compuesto de 1,3-dicarbonilo en condiciones ácidas o básicas.
Reacciones de sustitución:
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para maximizar el rendimiento y la pureza, al mismo tiempo que se minimizan los costos y el impacto ambiental. Esto podría incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y principios de química verde .
Análisis De Reacciones Químicas
Tipos de reacciones
1-(2,4-diclorofenil)-5-(4-metoxifenil)-4-metil-N-(1-piperidinil)-1H-pirazol-3-carboxamida: se somete a varios tipos de reacciones químicas:
Oxidación: Este compuesto se puede oxidar en condiciones de oxidación fuertes, lo que lleva a la formación de varios derivados oxidados.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el hidruro de aluminio y litio (LiAlH4) para producir formas reducidas del compuesto.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el anillo fenil clorado.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio (KMnO4) o trióxido de cromo (CrO3) en medio ácido.
Reducción: Hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Nucleófilos como aminas o tioles en condiciones básicas.
Productos principales
Oxidación: Derivados oxidados con grupos funcionales adicionales que contienen oxígeno.
Reducción: Formas reducidas con menos dobles enlaces o átomos de oxígeno.
Sustitución: Derivados sustituidos con diferentes grupos funcionales que reemplazan los átomos de cloro.
Aplicaciones Científicas De Investigación
1-(2,4-diclorofenil)-5-(4-metoxifenil)-4-metil-N-(1-piperidinil)-1H-pirazol-3-carboxamida: tiene varias aplicaciones de investigación científica:
Química: Utilizado como un compuesto herramienta para estudiar las relaciones estructura-actividad de los antagonistas del receptor cannabinoide.
Biología: Se emplea en la investigación para comprender el papel de los receptores cannabinoides en varios procesos biológicos.
Medicina: Investigado por sus posibles aplicaciones terapéuticas en afecciones donde la modulación de los receptores cannabinoides es beneficiosa, como la obesidad y los trastornos metabólicos.
Mecanismo De Acción
El compuesto ejerce sus efectos uniéndose al receptor cannabinoide 1 (CB1) , que es un receptor acoplado a proteína G que se encuentra principalmente en el cerebro. Al unirse a este receptor, el compuesto inhibe la actividad de los cannabinoides endógenos, lo que lleva a una disminución de la señalización del receptor cannabinoide. Esto puede afectar varios procesos fisiológicos, incluida la regulación del apetito, la sensación de dolor y el estado de ánimo .
Comparación Con Compuestos Similares
1-(2,4-diclorofenil)-5-(4-metoxifenil)-4-metil-N-(1-piperidinil)-1H-pirazol-3-carboxamida: es estructuralmente similar a otros antagonistas del receptor cannabinoide como Rimonabant y AM251 . es menos lipofílico y tiene una diferente afinidad de unión por el receptor CB1 . Esto lo convierte en una herramienta valiosa para estudiar los matices de las interacciones del receptor cannabinoide y desarrollar nuevos agentes terapéuticos .
Lista de compuestos similares
- Rimonabant
- AM251
- AM281
- SR141716
Propiedades
Fórmula molecular |
C23H24Cl2N4O2 |
|---|---|
Peso molecular |
459.4 g/mol |
Nombre IUPAC |
6-chloro-N-[4-[(2-chlorophenyl)methylamino]-4-oxobutyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide |
InChI |
InChI=1S/C23H24Cl2N4O2/c24-16-7-8-20-18(12-16)17-9-11-29(14-21(17)28-20)23(31)26-10-3-6-22(30)27-13-15-4-1-2-5-19(15)25/h1-2,4-5,7-8,12,28H,3,6,9-11,13-14H2,(H,26,31)(H,27,30) |
Clave InChI |
XINCFTJPZRJJAP-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC2=C1C3=C(N2)C=CC(=C3)Cl)C(=O)NCCCC(=O)NCC4=CC=CC=C4Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-(2-Phenylpropan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole](/img/structure/B12636680.png)
![3,6-Dichloro-4-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}pyridazine](/img/structure/B12636681.png)
![(3aR,6aS)-5-[(2-chlorophenyl)methyl]-1-[(3,4-dihydroxyphenyl)methyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12636682.png)

![5-(4-fluorophenyl)-1,3-dimethyl-6-(2-phenylethyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B12636689.png)
![3-{2-[(2,2-Dimethylpropyl)sulfanyl]pyridin-3-yl}prop-2-enoic acid](/img/structure/B12636699.png)
![8a-methyl-5-methylidene-3-[(octadecylamino)methyl]-3a,4,4a,6,7,8,9,9a-octahydro-3H-benzo[f][1]benzofuran-2-one](/img/structure/B12636707.png)

